gold](/img/structure/B12891382.png)
[(1Z)-1-methyl-1-propen-1-yl](triphenylphosphine)gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-1-methyl-1-propen-1-ylgold is an organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a (1Z)-1-methyl-1-propen-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-methyl-1-propen-1-ylgold typically involves the reaction of a gold precursor with triphenylphosphine and a suitable alkene. One common method is to react chloro(triphenylphosphine)gold(I) with (1Z)-1-methyl-1-propen-1-yl magnesium bromide under inert conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran at low temperatures to prevent decomposition of the gold complex.
Industrial Production Methods
While industrial-scale production methods for (1Z)-1-methyl-1-propen-1-ylgold are not well-documented, the principles of organometallic synthesis can be applied. This typically involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-1-methyl-1-propen-1-ylgold can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced back to its original state or to other lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphine or the alkene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes.
Applications De Recherche Scientifique
(1Z)-1-methyl-1-propen-1-ylgold has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the activation of alkenes and alkynes.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for cancer treatment.
Mécanisme D'action
The mechanism by which (1Z)-1-methyl-1-propen-1-ylgold exerts its effects involves the coordination of the gold center to various substrates. The gold atom can facilitate the activation of chemical bonds, making it a valuable catalyst. The triphenylphosphine ligand stabilizes the gold center, while the (1Z)-1-methyl-1-propen-1-yl group can participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(triphenylphosphine)gold(I): A precursor to (1Z)-1-methyl-1-propen-1-ylgold, used in similar catalytic applications.
Triphenylphosphinegold(I) chloride: Another gold-phosphine complex with similar properties and applications.
(1Z)-1-methyl-2-(prop-1-en-1-yl)disulfane: A compound with a similar alkene group but different metal center and ligands.
Uniqueness
(1Z)-1-methyl-1-propen-1-ylgold is unique due to its specific combination of ligands and the gold center, which imparts distinct chemical reactivity and stability
Propriétés
Formule moléculaire |
C22H22AuP |
|---|---|
Poids moléculaire |
514.3 g/mol |
Nom IUPAC |
but-2-ene;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C4H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4-2;/h1-15H;3H,1-2H3;/q;-1;+1 |
Clé InChI |
RLKHLCKUBQIUIY-UHFFFAOYSA-N |
SMILES canonique |
CC=[C-]C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


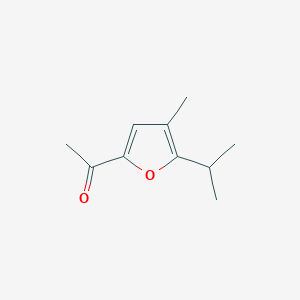

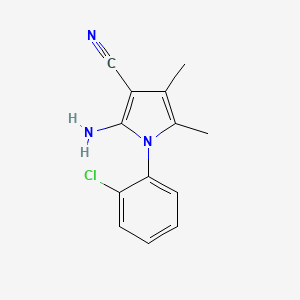
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)
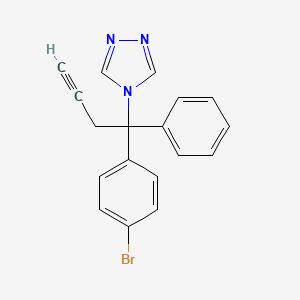
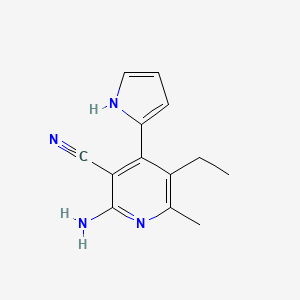
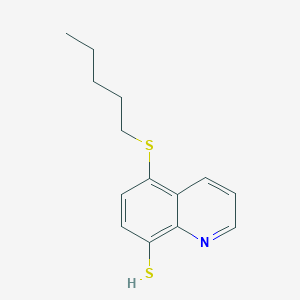
![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
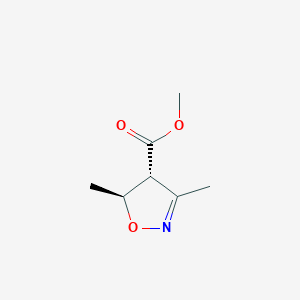
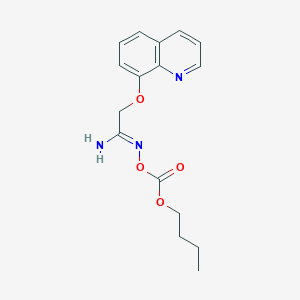

![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)

![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
